N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O2S/c1-18-14-15-22(28)25-24(18)30-27(34-25)31(17-19-9-7-8-16-29-19)26(32)21-12-5-6-13-23(21)33-20-10-3-2-4-11-20/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBMYNTPBGBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling with Phenoxy and Pyridinyl Groups: The phenoxy and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate phenol and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. For example, it may inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Benzothiazole Family
The compound shares structural similarities with other benzamide-benzothiazole derivatives, such as:
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (): This analogue replaces the 7-chloro-4-methyl group with 4,5-dichloro substituents and adds methoxy groups to the benzamide. The dichloro substitution may increase halogen bonding but reduce steric bulk compared to the target compound. Its higher molecular weight (noted in ) could impact bioavailability .
- The absence of the pyridin-2-ylmethyl group reduces opportunities for π-π stacking interactions .
Pharmacological Activity: IC₅₀ Trends in Pyridinyl-Thiazolyl Benzamides
provides IC₅₀ data for structurally related N-(4-(pyridin-2-yl)thiazol-2-yl)benzamides (Table 1). While the target compound lacks direct activity data, key trends can be inferred:
- Electron-Withdrawing Groups Enhance Potency : The 4-chloro derivative (Code 18, IC₅₀ = 1.3 µM) and 4-fluoro derivative (Code 19, IC₅₀ = 1.8 µM) show high potency, likely due to improved target binding via halogen interactions .
- Bulkier Substituents Reduce Activity : The 4-butyl analogue (Code 16, IC₅₀ = 7.4 µM) is less active than smaller substituents (e.g., 4-ethyl, IC₅₀ = 6.5 µM), suggesting steric hindrance limits efficacy .
Table 1: IC₅₀ Values of Selected Pyridinyl-Thiazolyl Benzamides (Adapted from )
| Code | Substituent on Benzamide | IC₅₀ (µM) |
|---|---|---|
| 18 | 4-chloro | 1.3 |
| 19 | 4-fluoro | 1.8 |
| 15 | 4-ethyl | 6.5 |
| 16 | 4-butyl | 7.4 |
Physicochemical Properties
- Molecular Weight: The compound’s molecular weight is likely higher than simpler analogues like Code 18 (MW ≈ 350 g/mol) due to its benzothiazole and phenoxy groups. This may affect permeability and pharmacokinetics .
- Solubility: The pyridin-2-ylmethyl group could improve aqueous solubility compared to purely aromatic derivatives, but the phenoxy and benzothiazole moieties may counterbalance this by increasing hydrophobicity .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H20ClN3O2S |
| CAS Number | 922912-41-2 |
| Molecular Weight | 463.98 g/mol |
This compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Target Interactions
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation by binding to their active sites.
- Disruption of Biochemical Pathways : It affects essential biochemical pathways such as:
- Cell wall synthesis
- Protein synthesis
- DNA replication
These interactions lead to the inhibition of bacterial growth and potential cytotoxic effects on cancer cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) values for the compound were reported to be in the low micromolar range, indicating potent activity.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's efficacy was evaluated using various cancer cell lines, yielding promising results with IC50 values indicating effective cytotoxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitubercular Activity :
-
Anticancer Evaluation :
- In a study focusing on various cancer cell lines, this compound showed significant cytotoxicity with IC50 values below 10 μM across multiple tested lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
